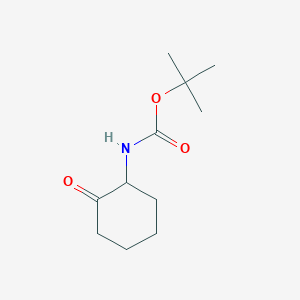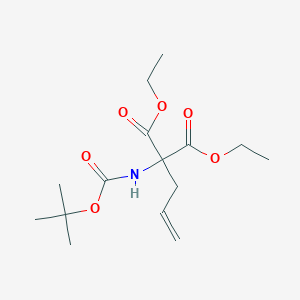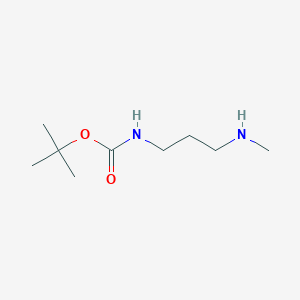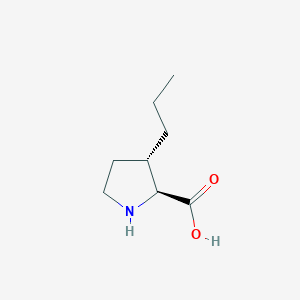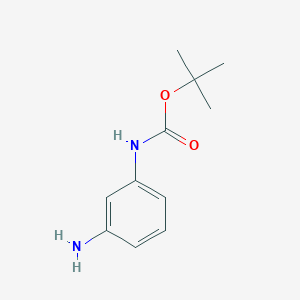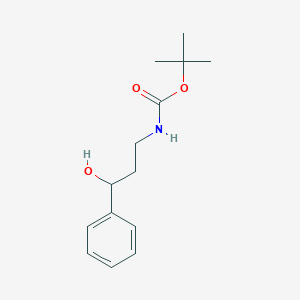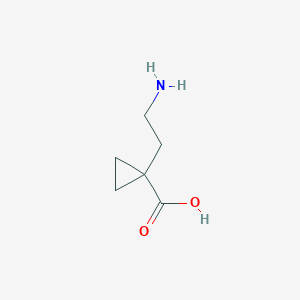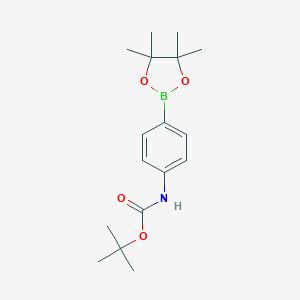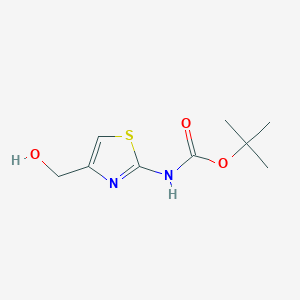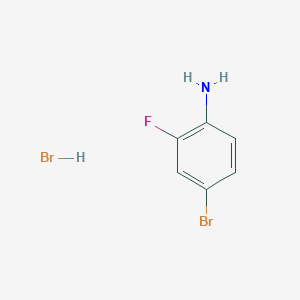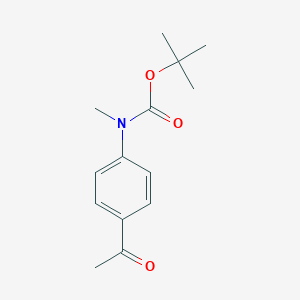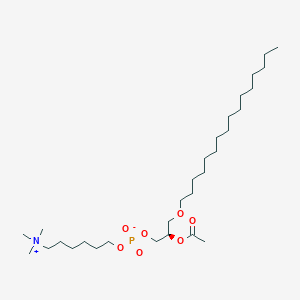
ヘキサノイルアミノPAF C-16
概要
説明
科学的研究の応用
Hexanolamino PAF C-16 has several scientific research applications:
作用機序
ヘキサノアミノPAF C-16は、細胞表面の血小板活性化因子受容体に結合することで効果を発揮します。 一部の細胞タイプでは部分アゴニストとして作用し、血小板凝集とマクロファージ産生を誘導します . 他の細胞タイプでは、アンタゴニストとして機能し、反応性酸素種の生成を阻害します . 関与する分子標的および経路には、特定の細胞表面受容体の活性化と、炎症および酸化ストレスに関連する細胞内シグナル伝達経路の調節が含まれます .
類似の化合物との比較
ヘキサノアミノPAF C-16は、アゴニストとアンタゴニストの両方の特性を持つため、ユニークです。類似の化合物には以下が含まれます。
血小板活性化因子C-16: 炎症促進特性が類似したリン脂質メディエーター.
リゾPAF: グリセロール骨格に異なる官能基を持つ構造アナログ.
2-O-メチルPAF: アセチル基で修飾された別のアナログ.
これらの化合物は、構造的に類似していますが、生物学的活性と効力は異なります。
生化学分析
Biochemical Properties
Hexanolamino PAF C-16 plays a role in biochemical reactions, particularly in the activation of polymorphonuclear leucocytes and monocytes via specific cell surface receptors . It interacts with enzymes and proteins, specifically the Platelet-activating Factor Receptor (PAFR), and these interactions are believed to be both calcium-dependent and independent .
Cellular Effects
Hexanolamino PAF C-16 has been shown to induce platelet aggregation and macrophage production . It does not increase intracellular calcium concentration in platelets , suggesting that it may influence cell function through other pathways
Molecular Mechanism
At the molecular level, Hexanolamino PAF C-16 exerts its effects through binding interactions with biomolecules, specifically the Platelet-activating Factor Receptor (PAFR) . It acts as an antagonist in human monocyte-derived macrophages, specifically inhibiting the generation of superoxide ion (O2-) and hydrogen peroxide (H2O2) in response to PAF .
準備方法
ヘキサノアミノPAF C-16は、血小板活性化因子の構造を修飾する一連の化学反応によって合成されます。 反応条件は、多くの場合、目的の溶解度と純度を達成するために、エタノール、ジメチルスルホキシド、ジメチルホルムアミドなどの特定の溶媒を必要とします . 工業生産方法は、同様の反応条件を用いた大規模合成を伴いますが、より高い収率と純度のために最適化されています。
化学反応の分析
ヘキサノアミノPAF C-16は、以下のものを含む様々な化学反応を受けます。
酸化: スーパーオキシドアニオンや過酸化水素などの反応性酸素種を生成するために酸化される可能性があります.
還元: 還元反応には、アセチル基を他の官能基に変換することが含まれる場合があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究での応用
ヘキサノアミノPAF C-16は、いくつかの科学研究に応用されています。
類似化合物との比較
Hexanolamino PAF C-16 is unique due to its dual agonist and antagonist properties. Similar compounds include:
Platelet-activating factor C-16: A phospholipid mediator with similar inflammatory properties.
Lyso-PAF: A structural analog with different functional groups at the glycerol backbone.
2-O-methyl PAF: Another analog with modifications at the acetyl group.
These compounds share structural similarities but differ in their specific biological activities and potencies.
特性
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160237 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137566-83-7 | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


